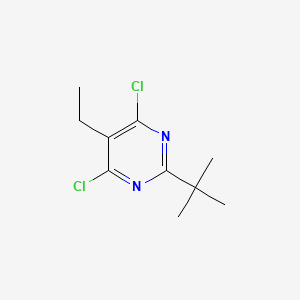
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine
説明
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is a useful research compound. Its molecular formula is C10H14Cl2N2 and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is a chlorinated pyrimidine derivative notable for its structural complexity and potential biological activities. This compound features a tert-butyl group at the 2-position, two chlorine atoms at the 4 and 6 positions, and an ethyl group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.
The compound's reactivity is influenced by its electrophilic nature due to the chlorine substituents, which can participate in various chemical reactions. The synthesis typically involves multi-step processes that can yield diverse derivatives with varying biological activities.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential for use in treating infections.
Anticancer Activity
Recent investigations highlight the compound's potential in cancer treatment. It has been noted to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, demonstrating a strong inhibitory effect on cell growth while showing significantly less impact on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .
The mechanism of action for this compound appears to involve:
- Inhibition of key signaling pathways : It has been observed to inhibit EGFR phosphorylation, which is crucial in many cancer pathways.
- Induction of apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.
- Metastasis inhibition : In vivo studies indicated that treatment with this compound reduced lung metastasis in mouse models of breast cancer .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of several related compounds:
| Compound Name | Structure Features | Unique Biological Properties |
|---|---|---|
| 4,6-Dichloropyrimidine | Chlorines at positions 4 and 6 | Used as an intermediate in synthesis |
| 2-Amino-4,6-dichloropyrimidine | Amino group at position 2 | Exhibits stronger biological activity |
| Ethyl 4-chloro-pyrimidine | Chlorine at position 4 | Lower reactivity compared to dichlorinated variants |
| 2-Tert-butylpyrimidine | Tert-butyl group but no chlorination | Less reactive but retains hydrophobic properties |
This comparison highlights the unique substitution pattern of this compound and its resultant chemical behavior that may enhance its biological activity.
Case Studies
- Antiviral Activity : A study demonstrated that a pyrimidine derivative similar to this compound exhibited superior antiviral activity against influenza virus strains. It showed no inhibition of the hERG channel, indicating a low risk for cardiac side effects .
- Toxicity Assessments : Subacute toxicity studies in mice revealed that the compound has a favorable safety profile when administered orally at high doses (40 mg/kg), with no significant adverse effects observed over three days .
特性
IUPAC Name |
2-tert-butyl-4,6-dichloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXEXXSYYRNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















